molecular formula C24H30N2O5S B2614782 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide CAS No. 922002-85-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide

Cat. No.: B2614782
CAS No.: 922002-85-5
M. Wt: 458.57
InChI Key: DGASEMCHNSECAM-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and early-stage pharmaceutical research. As a derivative of the tetrahydrobenzo[b][1,4]oxazepin-4-one core, this compound is part of a broader class of molecules being investigated for their potential to modulate biological pathways . The structure incorporates key features common to this family, including a rigid, fused ring system and a sulfonamide group, which are often utilized in the design of compounds that interact with enzyme active sites . The specific presence of the 4-isobutoxybenzenesulfonamide moiety is a critical structural determinant, as sulfonamide-functionalized analogs are frequently explored for their potential inhibitory activity against various therapeutic targets . Researchers are actively studying such molecules to understand their mechanism of action, particularly in the context of signal transduction and enzymatic function. The primary research value of this compound lies in its utility as a key intermediate or a pharmacological probe for developing novel therapeutics, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. It is intended for use in in vitro biochemical assays to elucidate complex cellular processes and identify potential new classes of bioactive molecules.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-6-13-26-21-14-18(7-12-22(21)31-16-24(4,5)23(26)27)25-32(28,29)20-10-8-19(9-11-20)30-15-17(2)3/h6-12,14,17,25H,1,13,15-16H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASEMCHNSECAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazepine ring structure which contributes to its chemical properties and potential applications. The molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 365.42 g/mol. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃S
Molecular Weight365.42 g/mol
IUPAC NameN-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide

Anticancer Properties

Preliminary studies indicate that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)15
A549 (Lung Cancer)12

These findings suggest that the compound may interact with specific biological targets associated with cancer cell growth and survival.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : It could act as a modulator for various receptors that play roles in cellular signaling pathways.
  • Apoptosis Induction : There is evidence suggesting that it promotes apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

Several case studies highlight the biological activity of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide:

  • Study on HeLa Cells : In a controlled experiment, treatment with the compound at varying concentrations resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
  • MCF7 Breast Cancer Model : A study utilizing MCF7 cells demonstrated that the compound significantly reduced cell migration and invasion capabilities, suggesting potential applications in metastasis prevention.

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